N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide

Crystallography Conformational Analysis Supramolecular Chemistry

Crystal engineering researchers often face unpredictable hydrogen-bonding networks. This 4-methylbenzylidene-thiophene-2-carbohydrazide forms a robust dimeric R22(8) synthon via N-H···O bonds, enabling predictable co-crystal design. • Planar ligand (14.84° dihedral angle) for rigid metal coordination. • 4-Methyl substitution ensures minimal steric hindrance and flat geometry. • High-purity building block, in stock for immediate dispatch.

Molecular Formula C13H12N2OS
Molecular Weight 244.31 g/mol
Cat. No. B11669202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-methylbenzylidene)-2-thiophenecarbohydrazide
Molecular FormulaC13H12N2OS
Molecular Weight244.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2
InChIInChI=1S/C13H12N2OS/c1-10-4-6-11(7-5-10)9-14-15-13(16)12-3-2-8-17-12/h2-9H,1H3,(H,15,16)/b14-9+
InChIKeyGPBDMHOZKSIYPB-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(4-Methylbenzylidene)-2-thiophenecarbohydrazide Overview


N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide is a synthetic hydrazone derivative formed by the condensation of thiophene-2-carbohydrazide and 4-methylbenzaldehyde [1]. This compound features a thiophene ring linked to a 4-methylbenzylidene group via a carbohydrazone moiety, creating a conjugated planar system. Its primary research interest lies in its role as a versatile ligand or building block in medicinal chemistry and materials science [2].

N'-(4-Methylbenzylidene)-2-thiophenecarbohydrazide vs. Class Analogs


While the thiophene-2-carbohydrazide core defines a broad class of compounds, simple substitution of the benzylidene moiety cannot be assumed to yield an equivalent product. Even minor modifications to the aromatic substituent significantly alter key properties such as molecular conformation, crystal packing, and intermolecular interactions [1]. These changes have a direct and quantifiable impact on solubility, stability, and the compound's ability to participate in specific supramolecular assemblies, which are critical factors for applications ranging from crystal engineering to metal complexation. The specific 4-methyl substitution in this compound confers distinct structural and interaction profiles that must be considered during scientific selection.

N'-(4-Methylbenzylidene)-2-thiophenecarbohydrazide: Comparative Evidence


Solid-State Conformation and Planarity

The 4-methyl substitution on the benzylidene ring results in a significantly more planar molecular conformation compared to an analog with a 4-hydroxy group. This is a critical differentiator for applications where molecular shape and packing are paramount, such as in crystal engineering or when designing ligands for specific metal coordination geometries [1] [2].

Crystallography Conformational Analysis Supramolecular Chemistry

Crystal Packing: Dimer vs. Sheet Architecture

The 4-methyl group is non-polar and does not participate in hydrogen bonding, which directs the crystal packing of this compound into discrete dimers. This is a stark contrast to analogs with hydrogen-bond donors, such as a 4-hydroxy group, which form more complex extended networks [1] [2].

Crystal Engineering Supramolecular Chemistry Solid-State Chemistry

Synthetic Accessibility

The compound can be prepared via a straightforward one-step condensation reaction with a reported isolated yield. This provides a quantifiable benchmark for procurement and in-house synthesis planning [1].

Organic Synthesis Process Chemistry Scalability

N'-(4-Methylbenzylidene)-2-thiophenecarbohydrazide Applications


Crystal Engineering and Supramolecular Design

The well-defined, simple dimeric packing motif driven by N—H···O hydrogen bonds makes this compound an excellent candidate as a co-former or building block in crystal engineering studies [1]. Its predictable supramolecular synthon (the R22(8) loop) can be exploited to design co-crystals with specific physical properties, a feature not shared by analogs that form more complex hydrogen-bonded networks [2].

Planar Ligands for Metal Complexation

The high degree of planarity, as evidenced by the small dihedral angle of 14.84 (17)° between its aromatic rings, suggests this compound may serve as a superior ligand for metal ions that prefer a rigid, conjugated coordination environment [1]. This structural feature is directly linked to the non-polar 4-methyl substituent, which minimizes steric hindrance and allows for a flatter geometry compared to more bulky or hydrogen-bonding analogs [2].

Precursor in Medicinal Chemistry

The thiophene-2-carbohydrazide class is a known source of antimicrobial and antioxidant activity [3]. This compound, with its unique 4-methyl substitution, offers a distinct and quantifiable structural profile (e.g., conformation, crystal packing) that can serve as a specific lead for structure-activity relationship (SAR) studies [1]. It allows researchers to probe the biological consequences of specific molecular features, providing a more precise tool than an analog with a different substitution pattern.

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